![molecular formula C20H17FN6O2S B6483033 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014045-69-2](/img/structure/B6483033.png)
4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
This compound is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR . It is a major driver of non-small-cell lung cancer (NSCLC) and is currently being evaluated in phase-I clinical trials of mutant EGFR driven NSCLC .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a pyrazole ring, a pyridazine ring, and a sulfonamide group . The exact 3D structure can be determined using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and specific to the context in which they are used. For example, in the context of its use as an EGFR inhibitor, it likely undergoes reactions to bind to the EGFR protein .Scientific Research Applications
Targeting Oncogenic EGFR Mutants in Non-Small-Cell Lung Cancer (NSCLC)
- Clinical Relevance : Compound 21 (PF-06747775), derived from F2321-0067, is currently in phase-I clinical trials for mutant EGFR-driven NSCLC .
Hydromethylation of Alkenes
EGFR Kinase Domain Inhibition
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWMZHVCLKMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide |
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